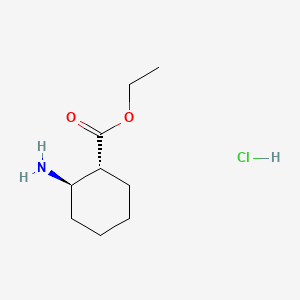

ETHYL TRANS-2-AMINO-1-CYCLOHEXANECARBOXYLATE hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl trans-2-amino-1-cyclohexanecarboxylate hydrochloride is a chemical compound with the molecular formula C9H17NO2·HCl . It has a molecular weight of 207.7 g/mol . This compound is also known by several synonyms, including ethyl 1r,2r-2-aminocyclohexane-1-carboxylate hydrochloride and trans-ethyl 2-aminocyclohexanecarboxylate hydrochloride .

Molecular Structure Analysis

The IUPAC name for this compound is ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate;hydrochloride . The InChI Key is XMQSOBPCWYVZSW-SCLLHFNJSA-N . The SMILES representation is CCOC(=O)C1CCCCC1N.Cl .

Physical And Chemical Properties Analysis

This compound appears as a white to off-white granular powder . It has a melting point range of 152.0°C to 156.0°C . It is soluble in water .

Wissenschaftliche Forschungsanwendungen

Enhanced Absorption in Drug Derivatives

Derivatives of tranexamic acid, which contain ETHYL TRANS-2-AMINO-1-CYCLOHEXANECARBOXYLATE hydrochloride, have been studied for their enhanced absorption compared to tranexamic acid itself. These derivatives show good stability in acidic and neutral solutions and are easily hydrolyzed in plasma. Their increased absorption makes them potentially more effective in medicinal applications (Svahn, Merényi, Karlson, Widlund, & Grälls, 1986).

Synthesis Methodologies

A practical synthesis method for ethyl trans-2-amino-1-cyclohexanecarboxylate, focusing on large-scale preparation, has been developed. This method involves asymmetric reductive amination, highlighting the significance of this compound in chemical synthesis and potential pharmacological applications (Xu, Prasad, Repič, & Blacklock, 1997).

Angiotensin Converting Enzyme Inhibitors

Ethyl trans-2-aminocyclohexanecarboxylate hydrochloride derivatives have been synthesized and evaluated as inhibitors of angiotensin converting enzyme (ACE). These compounds represent a novel class of non-amino acid ACE inhibitors, which could have significant implications for cardiovascular therapies (Turbanti, Cerbai, Di Bugno, Giorgi, Garzelli, et al., 1993).

Treatment of Preterm Labor

A compound containing ethyl trans-2-aminocyclohexanecarboxylate hydrochloride, identified as SAR150640, has been characterized as a potent and selective β3-adrenoceptor agonist for the treatment of preterm labor. Its pharmacological profile indicates potential therapeutic application in managing preterm labor (Croci, Cecchi, Marini, Rouget, Viviani, et al., 2007).

Molecular Conformation Studies

The molecular conformations of cis- and trans-4-aminomethyl-1-cyclohexanecarboxylic acids, which include ethyl trans-2-aminocyclohexanecarboxylate, have been studied using NMR and molecular orbital methods. Understanding these conformations is crucial for drug design and understanding the compound's interactions at the molecular level (Yanaka, Enomoto, Inoue, & Chǔjǒ, 1981).

Eigenschaften

IUPAC Name |

ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)7-5-3-4-6-8(7)10;/h7-8H,2-6,10H2,1H3;1H/t7-,8-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMQSOBPCWYVZSW-SCLLHFNJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCCC1N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCCC[C@H]1N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ETHYL TRANS-2-AMINO-1-CYCLOHEXANECARBOXYLATE hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R)-1-(3-Bicyclo[4.1.0]heptanyl)ethanamine](/img/structure/B2562700.png)

![N-[[4-(Imidazol-1-ylmethyl)phenyl]methyl]but-2-ynamide](/img/structure/B2562703.png)

![2-[2-(4-nitrophenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2562711.png)

![N-(4-acetylphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2562712.png)

![N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2562716.png)

![1-Methyl-4-[[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]pyridin-2-one](/img/structure/B2562717.png)

![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2562718.png)